

# An In-Depth Technical Guide to Methyl 3-methylisoxazole-5-carboxylate

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## Compound of Interest

Compound Name: Methyl 3-methylisoxazole-5-carboxylate

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## Abstract

**Methyl 3-methylisoxazole-5-carboxylate** is a versatile heterocyclic compound that serves as a crucial intermediate in the synthesis of a wide array of pharmaceutical and agrochemical agents. Its isoxazole core is a key pharmacophore, imparting a range of biological activities to its derivatives, including anti-inflammatory, antimicrobial, and antifungal properties. This technical guide provides a comprehensive overview of the chemical and physical properties of **Methyl 3-methylisoxazole-5-carboxylate**, detailed experimental protocols for its synthesis and key reactions, and an exploration of the signaling pathways modulated by its derivatives, particularly in the context of inflammation.

## Chemical and Physical Properties

**Methyl 3-methylisoxazole-5-carboxylate**, identified by the CAS number 1004-96-2, is a white to off-white solid. Its fundamental properties are summarized in the table below.

Property	Value	Source(s)
Molecular Formula	C <sub>6</sub> H <sub>7</sub> NO <sub>3</sub>	[1][2]
Molecular Weight	141.13 g/mol	[1][2]
CAS Number	1004-96-2	[1]
Appearance	White to off-white solid	[3]
Melting Point	108 °C	[3]
Boiling Point	227.6 ± 20.0 °C (Predicted)	[3]
Density	1.179 ± 0.06 g/cm <sup>3</sup> (Predicted)	[3]
LogP	0.449	[1]
InChI Key	MBRNUSBFRMCWIZ-UHFFFAOYSA-N	[1]
SMILES	COC(=O)C1=CC(=NO1)C	[4]

## Spectroscopic Data

The structural characterization of **Methyl 3-methylisoxazole-5-carboxylate** is accomplished through various spectroscopic techniques.

Spectroscopy	Data
<sup>1</sup> H NMR	Spectral data is available, though specific shifts can vary with solvent.
<sup>13</sup> C NMR	Spectral data is available, though specific shifts can vary with solvent.
Infrared (IR)	IR spectra are available from various databases. [5]
Mass Spectrometry (MS)	Mass spectra (GC-MS) are available, confirming the molecular weight.[5]

Note: Detailed spectral data can be accessed through chemical databases such as SpectraBase.[5]

## Experimental Protocols

### Synthesis of 3-Methylisoxazole-5-carboxylic Acid

A common precursor for the synthesis of **Methyl 3-methylisoxazole-5-carboxylate** is 3-methylisoxazole-5-carboxylic acid. A representative synthesis of this acid is detailed below.[6]

#### Step 1: Synthesis of (3-methylisoxazole-5-yl)methanol[6]

- To a solution of acetaldoxime (1 g, 16.9 mmol) in anhydrous THF (15 mL) at room temperature, add N-chlorosuccinimide (NCS) (2.7 g, 20 mmol).
- Stir the mixture for 2 hours.
- Slowly add a diluted solution of propargyl alcohol (1.42 g, 25 mmol) in anhydrous THF (4 mL).
- Subsequently, add a diluted solution of triethylamine (TEA) (2.78 mL, 20 mmol) in anhydrous THF dropwise.
- After stirring vigorously for 1 hour, add water (10 mL) to the reaction mixture.
- Extract the suspension with ethyl acetate (3 x 20 mL).
- Dry the combined organic layers over  $\text{MgSO}_4$ , filter, and concentrate under vacuum.
- Purify the residue by silica gel flash chromatography (ethyl acetate/hexane 1:1) to obtain (3-methylisoxazole-5-yl)methanol.

#### Step 2: Oxidation to 3-Methylisoxazole-5-carboxylic Acid[6]

- To a solution of (3-methylisoxazole-5-yl)methanol (0.5 g, 4.42 mmol) in acetone (19 mL) at 0°C, add Jones reagent (2.21 mL).
- Stir the mixture for 3 hours, monitoring the reaction by TLC.

- Upon completion, adjust the pH of the mixture to 2 with 1N HCl solution.
- Extract the residue with ethyl acetate (3 x 20 mL).
- Dry the combined organic layers with MgSO<sub>4</sub>, filter, and concentrate under vacuum.
- Purify the residue by silica gel flash chromatography (ethyl acetate/hexane 1:1) to obtain 3-methylisoxazole-5-carboxylic acid.

## Esterification to Methyl 3-methylisoxazole-5-carboxylate

The synthesis of the title compound can be achieved through standard esterification of the corresponding carboxylic acid.

- Dissolve 3-methylisoxazole-5-carboxylic acid in an excess of methanol.
- Add a catalytic amount of a strong acid (e.g., sulfuric acid).
- Reflux the mixture for several hours until the reaction is complete (monitored by TLC).
- Cool the reaction mixture and remove the excess methanol under reduced pressure.
- Neutralize the residue with a saturated solution of sodium bicarbonate.
- Extract the product with a suitable organic solvent (e.g., ethyl acetate).
- Dry the organic layer over an anhydrous drying agent (e.g., MgSO<sub>4</sub>), filter, and concentrate to yield **Methyl 3-methylisoxazole-5-carboxylate**.

## Hydrolysis of Methyl 3-methylisoxazole-5-carboxylate

The ester can be readily hydrolyzed back to the carboxylic acid.<sup>[7][8]</sup>

- To a round bottom flask, add a solution of **Methyl 3-methylisoxazole-5-carboxylate** (e.g., 900 mg, 5.8 mmol) in tetrahydrofuran (2.0 mL).<sup>[7]</sup>
- Add a solution of sodium hydroxide (e.g., 465 mg, 11.6 mmol) in water (2 mL) dropwise, followed by methanol (4 mL).<sup>[7]</sup>

- Stir the reaction mixture at room temperature for 18-20 hours under an inert atmosphere (e.g., argon).<sup>[7]</sup>
- Transfer the mixture to a separatory funnel and adjust the pH to 2 with 1N hydrochloric acid.<sup>[7]</sup>
- Extract the aqueous phase with ethyl acetate (3 x 35 mL).<sup>[7]</sup>
- Combine the organic phases, wash with saturated brine (50 mL), dry over anhydrous magnesium sulfate, and filter.<sup>[7]</sup>
- Concentrate the filtrate under reduced pressure to afford 3-methylisoxazole-5-carboxylic acid as a white solid.<sup>[7]</sup>

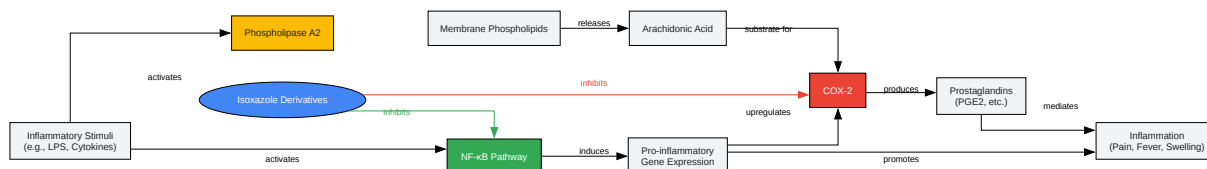
## Biological Activity and Signaling Pathways

Derivatives of **Methyl 3-methylisoxazole-5-carboxylate** are recognized for their significant biological activities, particularly as anti-inflammatory agents.<sup>[9]</sup> The isoxazole scaffold is a key feature in several non-steroidal anti-inflammatory drugs (NSAIDs).

## Anti-inflammatory Mechanism of Action

A primary mechanism by which isoxazole derivatives exert their anti-inflammatory effects is through the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2.<sup>[7]</sup> The COX-2 enzyme is inducible and its expression is upregulated at sites of inflammation, where it catalyzes the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever.

The inhibition of the NF- $\kappa$ B (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is another important anti-inflammatory mechanism of some isoxazole derivatives. NF- $\kappa$ B is a protein complex that controls the transcription of DNA, cytokine production, and cell survival. Its activation is a critical step in the inflammatory response.



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Caption: Anti-inflammatory mechanism of isoxazole derivatives.

## Peroxisome Proliferator-Activated Receptor (PPAR) Modulation

Some 3,5-disubstituted isoxazole derivatives have been identified as selective agonists of Peroxisome Proliferator-Activated Receptors (PPARs), particularly PPAR $\alpha$  and PPAR $\delta$ . PPARs are nuclear hormone receptors that play crucial roles in the regulation of lipid and glucose metabolism. Activation of PPARs can have anti-inflammatory effects, making these isoxazole derivatives interesting candidates for the treatment of metabolic diseases with an inflammatory component.

## Applications in Drug Discovery and Development

The structural and electronic properties of the isoxazole ring make **Methyl 3-methylisoxazole-5-carboxylate** a valuable scaffold in medicinal chemistry. It is utilized as a key starting material for the synthesis of a diverse range of compounds with potential therapeutic applications.[9]

- **Anti-inflammatory Agents:** As discussed, derivatives are potent inhibitors of COX-2 and modulators of inflammatory signaling pathways.
- **Antimicrobial and Antifungal Agents:** The isoxazole nucleus is present in several compounds with demonstrated activity against various bacterial and fungal strains.

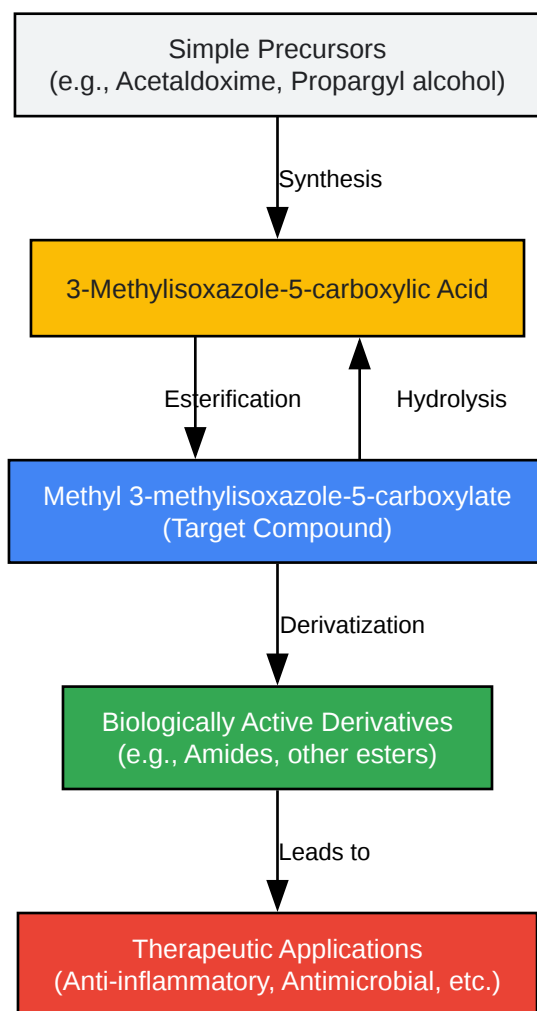
- Anticancer Agents: Certain isoxazole derivatives have been investigated for their antiproliferative effects on cancer cell lines.

## Safety and Handling

**Methyl 3-methylisoxazole-5-carboxylate** should be handled in a well-ventilated area by trained personnel. Standard personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

## Conclusion

**Methyl 3-methylisoxazole-5-carboxylate** is a heterocyclic compound of significant interest to the scientific and drug development communities. Its chemical versatility and the inherent biological activity of the isoxazole core make it a valuable building block for the creation of novel therapeutic agents. A thorough understanding of its chemical properties, reactivity, and the biological mechanisms of its derivatives is essential for harnessing its full potential in the development of new medicines.



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Caption: Synthesis and application workflow of the title compound.

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